Retinoyl beta-glucuronide

Descripción general

Descripción

Retinoyl beta-glucuronide is a biologically active metabolite of vitamin A, considered a detoxification product of retinoic acid. It has been implicated in various roles related to the functions of vitamin A, including serving as a source for retinoic acid and potentially acting as a vehicle for its transport to target tissues. Despite being seen as a detoxification product, retinoyl beta-glucuronide exhibits significant biological activity and plays a role in vitamin A's function within the body (Barua, 1997).

Synthesis Analysis

Retinoyl beta-glucuronide can be synthesized through various chemical procedures. One method involves the reaction of all-trans-retinoic acid with the tetrabutylammonium salt of glucuronic acid via imidazole or triazole derivatives, yielding high yields up to 79% (Becker, Barua, & Olson, 1996). Another approach utilizes all-trans retinoyl fluoride reacting with the lactone of glucuronic acid, leading to retinoyl beta-glucuronide after hydrolysis, with an overall yield of 20-25% (Barua & Olson, 1985).

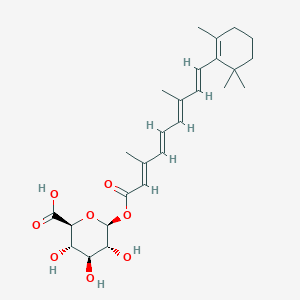

Molecular Structure Analysis

Retinoyl beta-glucuronide's structure has been elucidated through various spectroscopic methods, including UV-visible, infrared, and 1H-NMR spectra. Its identity and purity have been confirmed by mass spectrometry, elementary analysis, and susceptibility to hydrolysis by beta-glucuronidase (Barua & Olson, 1985).

Chemical Reactions and Properties

This compound exhibits interesting chemical behavior, particularly in its metabolism within the body. For instance, when fed to vitamin A-deficient rats, retinoyl beta-glucuronide is rapidly converted into retinoic acid, demonstrating its role in vitamin A metabolism and function. Notably, it has been found in human blood as a normal endogenous component, pointing to its physiological relevance (Barua & Olson, 1986).

Physical Properties Analysis

The physical properties of retinoyl beta-glucuronide, such as solubility and stability, have been studied in various contexts, highlighting its water-soluble nature, which is significant for its biological functions and potential therapeutic applications.

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with biological molecules, are crucial for understanding retinoyl beta-glucuronide's role in vivo. It has been shown not to bind significantly to cellular retinoic acid-binding proteins or nuclear receptors of retinoic acid, suggesting a unique mode of action distinct from retinoic acid itself (Sani, Barua, Hill, Shih, & Olson, 1992).

Aplicaciones Científicas De Investigación

Application in Dermatology

- Summary of the application : Retinoyl beta-glucuronide has been found to be effective in the treatment of acne. It is applied topically and has been compared in efficacy to retinoic acid .

- Results or outcomes : Topically applied retinoyl beta-glucuronide has been found to be comparable in efficacy to retinoic acid in the treatment of acne, but without the same side effects .

Application in Oncology

- Summary of the application : Retinoyl beta-glucuronide may be a valuable therapeutic compound for the treatment of certain types of cancers .

- Results or outcomes : While specific quantitative data is not provided in the sources, it is suggested that retinoyl beta-glucuronide may have potential as a therapeutic compound in cancer treatment .

Application in Vitamin A Metabolism

- Summary of the application : Retinoyl beta-glucuronide is a naturally occurring, biologically active metabolite of vitamin A . It can serve as a source of retinoic acid, and it may be a vehicle for transport of retinoic acid to target tissues .

- Results or outcomes : Retinoyl beta-glucuronide plays several roles in the functions of vitamin A .

Application in Stem Cell Research

- Summary of the application : Vitamin A (retinol) is a critical micronutrient required for the control of stem cell functions, cell differentiation, and cell metabolism in many different cell types, both during embryogenesis and in the adult organism .

- Results or outcomes : Recent data suggests that 4-oxo-RA, a metabolite of vitamin A, is a ligand required for the maintenance of hematopoietic stem cell dormancy .

Application in Detoxification

- Summary of the application : Retinoyl beta-glucuronide is regarded as a detoxification product of retinoic acid . It plays several roles in the functions of vitamin A and can serve as a source of retinoic acid .

- Results or outcomes : Retinoyl beta-glucuronide may be a valuable therapeutic compound for the treatment of certain types of cancers and skin disorders .

Application in Neuroblastoma Treatment

Safety And Hazards

Direcciones Futuras

Retinoyl beta-glucuronide may present a valuable clinical opportunity in schizophrenia via novel pharmacotherapies and dietary intervention . It may also be a valuable therapeutic compound for the treatment of skin disorders and certain types of cancers . Further work is required to expand on the largely observational data collected thus far and confirm causality .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O8/c1-15(11-12-18-17(3)10-7-13-26(18,4)5)8-6-9-16(2)14-19(27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h6,8-9,11-12,14,20-23,25,28-30H,7,10,13H2,1-5H3,(H,31,32)/b9-6+,12-11+,15-8+,16-14+/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGFYEHKPMOVNE-NEFMKCFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274187 | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Retinoyl beta-glucuronide | |

CAS RN |

401-10-5 | |

| Record name | Retinoyl β-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinoyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinoyl beta-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RETINOYL .BETA.-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XB6RQ16Y55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinoyl b-glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)